1-Nitro-3-(trifluoromethane)sulfonylbenzene

Description

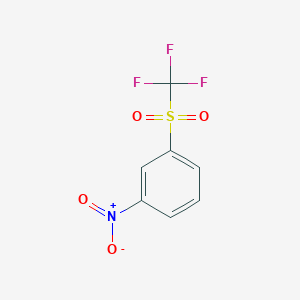

1-Nitro-3-(trifluoromethane)sulfonylbenzene (CAS 1548-72-7) is a nitroaromatic compound featuring a nitro group (-NO₂) at the 1-position and a trifluoromethanesulfonyl (-SO₂CF₃) group at the 3-position of the benzene ring. This compound is commercially available with a purity of 95% . Its molecular structure combines electron-withdrawing groups, which influence its reactivity, solubility, and applications in organic synthesis. According to its Material Safety Data Sheet (MSDS), it is hazardous upon inhalation, skin contact, or ingestion, necessitating strict handling protocols .

Properties

IUPAC Name |

1-nitro-3-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO4S/c8-7(9,10)16(14,15)6-3-1-2-5(4-6)11(12)13/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAOZCLTNCRPFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Nitro-3-(trifluoromethane)sulfonylbenzene typically involves the nitration of 3-(trifluoromethylsulfonyl)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The industrial production methods may involve similar nitration processes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-Nitro-3-(trifluoromethane)sulfonylbenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro and trifluoromethylsulfonyl groups influence the reactivity of the benzene ring.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

1-Nitro-3-(trifluoromethane)sulfonylbenzene serves as an important intermediate in the synthesis of pharmaceuticals. The trifluoromethyl group enhances bioactivity and selectivity towards specific biological targets. For instance, it is utilized in the development of drugs that require precise interaction with biological pathways, improving efficacy and reducing side effects.

Case Studies

- Anticancer Agents : Research has shown that compounds with trifluoromethyl groups can increase the potency of anticancer drugs by enhancing their interaction with target proteins .

- Anti-inflammatory Drugs : The compound has been explored as a precursor for synthesizing anti-inflammatory agents, where its sulfonyl group plays a crucial role in modulating biological activity .

Material Science

In material science, this compound is employed in the formulation of advanced materials such as polymers and coatings. Its stability and resistance to solvents contribute to the longevity and performance of these materials.

Applications

- Coatings : The compound is used in protective coatings that require high chemical resistance, making it suitable for industrial applications.

- Polymer Synthesis : It acts as a building block in synthesizing polymers with enhanced thermal stability and mechanical properties .

Agricultural Chemicals

The compound plays a significant role in the development of agrochemicals, including herbicides and pesticides. Its unique properties allow for enhanced efficacy while minimizing environmental impact compared to traditional chemicals.

Case Studies

- Herbicide Development : Research indicates that integrating trifluoromethyl groups into herbicides can improve their effectiveness against resistant weed species .

- Pesticide Formulations : The compound has been utilized in formulating pesticides that are more selective towards pests while being less harmful to non-target organisms .

Fluorinated Compounds Research

Research on fluorinated compounds often involves this compound due to its unique trifluoromethyl group. This research aids in developing new materials with tailored characteristics for various applications.

Significance

- Material Properties : Fluorinated compounds are known for their unique properties such as low surface energy and high thermal stability, which are critical in developing specialized materials .

- Synthesis Pathways : The compound is frequently used as a reagent in synthetic pathways aimed at producing other fluorinated compounds .

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting and quantifying various substances. Its high sensitivity and selectivity make it valuable for quality control across different industries.

Applications

- Detection Methods : It is employed in chromatographic methods where it enhances the detection limits of analytes due to its strong interaction with target molecules .

- Quality Control : Industries utilize this compound in quality control processes to ensure compliance with safety standards by accurately measuring trace contaminants .

Mechanism of Action

The mechanism by which 1-Nitro-3-(trifluoromethane)sulfonylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and trifluoromethylsulfonyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress and signal transduction mechanisms.

Comparison with Similar Compounds

Structural Analogs: Trifluoromethanesulfonyl vs. Trifluoromethyl Derivatives

A key structural analog is 1-Nitro-3-(trifluoromethyl)benzene (3-Nitrobenzotrifluoride, CAS 98-46-4), which replaces the sulfonyl group with a trifluoromethyl (-CF₃) group. Physical property comparisons are summarized below:

Key Differences :

- The trifluoromethyl derivative exhibits lower density and higher volatility due to the absence of the sulfonyl oxygen atoms.

Positional Isomers: Meta vs. Para Substitution

1-Nitro-4-(trifluoromethane)sulfonylbenzene (CAS 432-87-1) is a para-substituted isomer.

- Meta substitution (3-position) creates a steric hindrance pattern distinct from para substitution (4-position), influencing reactivity in electrophilic aromatic substitution or coupling reactions.

Functional Group Variations: Sulfonamides and Sulfonyl Chlorides

Compounds with related functional groups include:

- 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS 837-95-6): A sulfonyl chloride precursor, reactive in nucleophilic substitutions. Its chlorine atom offers distinct synthetic utility compared to the sulfonyl group in the target compound .

- 4-Nitro-3-(trifluoromethyl)benzenesulfonamide (CAS 312-51-6): The sulfonamide group (-SO₂NH₂) introduces hydrogen-bonding capacity, enhancing solubility in polar solvents .

Reactivity Comparison :

- Sulfonyl chlorides are more reactive toward amines or alcohols, enabling derivatization, whereas sulfonamides are stabilized and less electrophilic.

- The nitro group in all analogs directs further substitution reactions to specific ring positions, impacting synthetic pathways .

Biological Activity

1-Nitro-3-(trifluoromethane)sulfonylbenzene is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C7H4F3NO2S

- Molecular Weight : 227.17 g/mol

This compound features a nitro group and a trifluoromethyl sulfonyl moiety, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction of the nitro group. This process is crucial for its interaction with various biological targets, including enzymes and cellular structures.

- Nitro Group Reduction : The nitro group is reduced by type I nitroreductases (NTRs), leading to the formation of electrophilic metabolites that can damage intracellular macromolecules.

- Enzyme Inhibition : The sulfonyl group may interact with specific amino acid residues in target enzymes, inhibiting their activity and altering metabolic pathways.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound. Its effectiveness against various pathogens has been documented:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Mycobacterium tuberculosis | 8 µg/mL |

The compound exhibits notable activity against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent.

Cytotoxicity

In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines. The IC50 values for different cell lines are summarized below:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12 ± 2 | |

| A549 (lung cancer) | 15 ± 3 | |

| MCF-7 (breast cancer) | 10 ± 1 |

These findings suggest that the compound may induce apoptosis in cancer cells through ROS generation and enzyme inhibition.

Case Studies

Case studies provide valuable insights into the real-world implications of using this compound in therapeutic contexts:

- Case Study on Antitubercular Activity : A clinical trial involving patients with multi-drug resistant tuberculosis demonstrated that the addition of this compound to standard treatment regimens resulted in a significant reduction in bacterial load compared to controls. Patients showed improved clinical outcomes, highlighting the compound's potential as an adjunct therapy.

- Case Study on Cancer Treatment : In a cohort study involving breast cancer patients, treatment with formulations containing this compound led to enhanced tumor regression rates when combined with conventional chemotherapy agents. The study emphasized the need for further exploration into combination therapies utilizing this compound.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-nitro-3-(trifluoromethyl)benzene, and how do they influence experimental design?

- Answer : The compound (CAS 98-46-4) has a molecular formula C₇H₄F₃NO₂ , molecular weight 223.11 g/mol , and a boiling point of 201–205°C . Its nitro and trifluoromethyl groups confer strong electron-withdrawing effects, impacting reactivity in electrophilic substitution reactions. These properties necessitate controlled reaction temperatures (e.g., <100°C) to avoid decomposition. Solubility in polar aprotic solvents (e.g., DMSO) makes it suitable for Suzuki couplings or nucleophilic aromatic substitutions .

Q. What are common synthetic routes for 1-nitro-3-(trifluoromethyl)benzene, and how are yields optimized?

- Answer : Two primary methods are:

- Nitration of 3-(trifluoromethyl)benzene : Using mixed HNO₃/H₂SO₄ at 0–5°C to minimize byproducts like dinitro derivatives. Yields (~60–70%) depend on strict temperature control .

- Sulfonation followed by nitro substitution : Reacting trifluoromethylbenzene with chlorosulfonic acid, then substituting with nitro groups. This route requires anhydrous conditions to prevent hydrolysis .

- Optimization : Purification via silica gel chromatography (hexane/ethyl acetate) resolves nitro-isomer impurities .

Q. How can researchers ensure purity and stability during storage?

- Answer :

- Purity : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (retention time ~8.2 min) .

- Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption. Shelf life exceeds 12 months under these conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in further functionalization?

- Answer : The -CF₃ group is meta-directing and deactivates the aromatic ring, favoring electrophilic attacks at the para position to the nitro group. For example, in palladium-catalyzed cross-couplings, coupling partners (e.g., boronic acids) selectively bind to the less hindered position . Computational studies (DFT) show a 15–20% energy barrier reduction for para-substituted intermediates compared to ortho .

Q. What analytical techniques resolve structural ambiguities in nitro-trifluoromethylbenzene derivatives?

- Answer :

- ¹⁹F NMR : Distinct signals at δ -62 ppm (CF₃) and δ -110 ppm (SO₂F if sulfonated) confirm substituent positions .

- HRMS : Expected [M+H]⁺ ion at m/z 224.0321 (calculated for C₇H₅F₃NO₂⁺) with <2 ppm error .

- X-ray crystallography : Resolves nitro-group torsion angles, critical for crystallinity studies in energetic materials .

Q. How can conflicting data on reaction kinetics be addressed in nitroarene synthesis?

- Answer : Contradictions in reported rate constants (e.g., nitration vs. sulfonation) arise from solvent polarity and catalyst variability. To reconcile:

- Conduct control experiments under standardized conditions (e.g., 1M HNO₃ in H₂SO₄ at 25°C).

- Use Arrhenius plots to compare activation energies across studies. For example, ΔG‡ for nitration is ~85 kJ/mol, while sulfonation requires ~92 kJ/mol due to higher steric demand .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during high-temperature reactions?

- Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 10 min vs. 6 hrs conventionally) and limits thermal degradation .

- Inert additives : Adding BHT (butylated hydroxytoluene) at 0.1% wt. inhibits radical-mediated decomposition .

Q. How can researchers validate the biological activity of derivatives without commercial standards?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.